4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

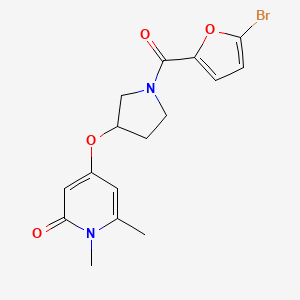

4-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with methyl groups at positions 1 and 5. The molecule is further functionalized with a pyrrolidin-3-yl oxy group, which is acylated by a 5-bromofuran-2-carbonyl moiety. The bromofuran group introduces electron-withdrawing and steric effects, while the pyrrolidine linker may enhance solubility and conformational flexibility.

Properties

IUPAC Name |

4-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4/c1-10-7-12(8-15(20)18(10)2)22-11-5-6-19(9-11)16(21)13-3-4-14(17)23-13/h3-4,7-8,11H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHJWKZRCNWRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 355.19 g/mol. The structure features a pyrrolidine ring, a bromofuran moiety, and a dimethylpyridine component, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.19 g/mol |

| CAS Number | 2097897-74-8 |

Antitumor Activity

Research indicates that compounds containing furan and pyrrolidine structures often exhibit significant antitumor properties. The bromofuran moiety is particularly noted for its ability to interact with DNA and inhibit tumor cell proliferation. Studies have shown that derivatives of furan can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of the Bcl-2 family of proteins .

Antimicrobial Properties

The presence of the pyrrolidine ring in the compound suggests potential antimicrobial activity. Compounds similar to this have been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance, derivatives with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria .

The proposed mechanism of action for this compound involves:

- DNA Intercalation : The furan component can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation, such as topoisomerases or kinases.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Study 1: Antitumor Efficacy

A study published in Pharmacology Research examined the effects of a related compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study attributed this effect to the induction of apoptosis as evidenced by increased caspase activity .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of related compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with antifungal agents reported in recent studies. Below, we compare its features with two analogs, TRI and PYR, from a chemical library screening study :

Structural and Functional Group Analysis

| Compound | Core Structure | Substituents | Observed Activity |

|---|---|---|---|

| Target Compound | Pyridin-2(1H)-one | 1,6-dimethyl; pyrrolidin-3-yl oxy linked to 5-bromofuran-2-carbonyl | Not reported |

| PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one) | Pyridin-2(1H)-one | 3,6-dimethyl; 4-chlorophenyl and 4-chlorophenylamino groups | Antifungal (C. albicans, MIC = 8 µg/mL) |

| TRI ((Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline) | 1,3,5-Triazine | 4,6-dimethoxy; vinyl-linked 4-methoxyaniline | Antifungal (C. albicans, MIC = 16 µg/mL) |

Key Observations :

Pyridinone vs. Triazine Cores: The pyridinone core in the target compound and PYR is associated with antifungal activity, likely due to hydrogen-bonding interactions with microbial targets. In contrast, TRI’s triazine core may engage in π-π stacking or electrostatic interactions . The 1,6-dimethyl substitution on the pyridinone in the target compound and PYR could enhance metabolic stability compared to TRI’s methoxy groups.

Substituent Effects :

- Bromofuran vs. Chlorophenyl : The bromofuran group in the target compound introduces stronger electron-withdrawing effects and greater steric bulk than PYR’s chlorophenyl groups. Bromine’s larger atomic radius may improve binding affinity to fungal targets (e.g., cytochrome P450 enzymes) but could reduce solubility.

- Pyrrolidine Linker : The pyrrolidin-3-yl oxy group in the target compound replaces PYR’s rigid para-substituted aromatic amine. This substitution may improve membrane permeability due to increased rotational freedom.

Antifungal Activity: While PYR and TRI exhibit measurable MIC values against C. albicans, the target compound’s activity remains uncharacterized.

Hypothesized Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Bromine in the furan ring may increase electrophilicity, promoting covalent or polar interactions with fungal enzymes.

- Methyl Substitutions: The 1,6-dimethyl groups on the pyridinone could shield the ring from oxidative metabolism, extending half-life.

- Linker Flexibility : The pyrrolidine spacer might enable optimal positioning of the bromofuran group within hydrophobic binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.